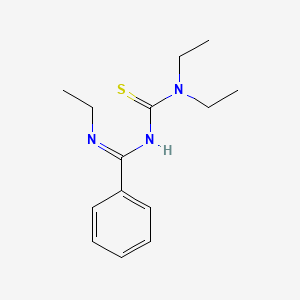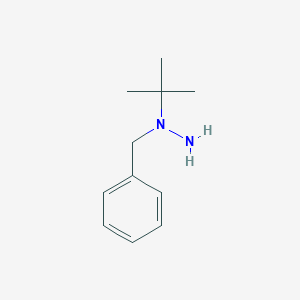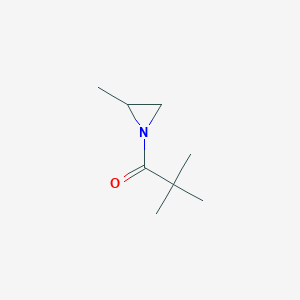
N-(Diethylcarbamothioyl)-N'-ethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is a chemical compound that belongs to the class of thioureas. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group and a diethylcarbamothioyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide typically involves the reaction of N-ethylbenzenecarboximidamide with diethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an ionophore in sensor membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as an accelerator in the sulfur vulcanization of rubber.
Mécanisme D'action
The mechanism of action of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, the compound may act as an ionophore, facilitating the transport of ions across cell membranes. This activity is mediated through its ability to form stable complexes with metal ions, which can then be transported across the membrane. The compound’s interaction with molecular targets can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Diethylcarbamothioyl)benzamide: Similar structure but lacks the ethyl group on the benzene ring.
N,N-(Diethylcarbamothioyl)furan-2-carboxamide: Contains a furan ring instead of a benzene ring.
Uniqueness
N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is unique due to its specific structural features, including the presence of both the diethylcarbamothioyl group and the ethyl group on the benzene ring
Propriétés
| 90473-92-0 | |
Formule moléculaire |
C14H21N3S |
Poids moléculaire |
263.40 g/mol |
Nom IUPAC |
1,1-diethyl-3-(N-ethyl-C-phenylcarbonimidoyl)thiourea |
InChI |
InChI=1S/C14H21N3S/c1-4-15-13(12-10-8-7-9-11-12)16-14(18)17(5-2)6-3/h7-11H,4-6H2,1-3H3,(H,15,16,18) |
Clé InChI |
VSKAFSDTWNSPRV-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=CC=C1)NC(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)



![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)




